8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Medicinal Chemistry Structure-Activity Relationship (SAR) Xanthine Derivatives

8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 335403-96-8) is a synthetic purine-2,6-dione derivative belonging to the theophylline class. It is characterized by a 3-methyl substitution on the xanthine core, a key departure from the more common 1,3-dimethyltheophylline configuration.

Molecular Formula C16H19N5O4
Molecular Weight 345.35 g/mol
Cat. No. B11963371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC16H19N5O4
Molecular Weight345.35 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(CO)O
InChIInChI=1S/C16H19N5O4/c1-20-13-12(14(24)19-16(20)25)21(8-11(23)9-22)15(18-13)17-7-10-5-3-2-4-6-10/h2-6,11,22-23H,7-9H2,1H3,(H,17,18)(H,19,24,25)
InChIKeyVDNWJINOLCZDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: A Rare 3-Methylxanthine Scaffold for Specialized Research Procurement


8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 335403-96-8) is a synthetic purine-2,6-dione derivative belonging to the theophylline class . It is characterized by a 3-methyl substitution on the xanthine core, a key departure from the more common 1,3-dimethyltheophylline configuration. This compound is classified as a rare and unique chemical, supplied primarily as part of early discovery research collections without standardized analytical characterization . Its procurement value for a scientific user lies in its under-explored chemical space: the combination of a 3-methylxanthine core with an 8-benzylamino group and a 7-(2,3-dihydroxypropyl) chain creates a scaffold absent from mainstream screening libraries.

Why Generic Substitution Fails for 8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione


A scientific or industrial user cannot simply substitute this compound with its closest in-class analogs, such as 7-(2,3-dihydroxypropyl)-8-benzylaminotheophylline or dyphylline, without fundamentally altering the pharmacological or chemical profile. The defining structural feature of the target compound is the absence of a methyl group at the N1 position of the purine ring [1]. In the methylxanthine family, N1 methylation is a critical determinant of adenosine receptor affinity . Substituting the target compound with its 1,3-dimethyl analog (CAS 78740-20-2) therefore introduces a predictable change in receptor binding characteristics. Furthermore, the N1-desmethyl structure creates a distinct metabolic liability and hydrogen-bond donor profile, making the compound a non-interchangeable tool for probing structure-activity relationships where the N1 position is a key vector.

Product-Specific Quantitative Evidence Guide for 8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione


Structural Differentiation: Absence of the N1-Methyl Group vs. Canonical 1,3-Dimethyl Theophylline Analogs

The target compound is the 1-desmethyl derivative of the better-characterized 7-(2,3-dihydroxypropyl)-8-benzylaminotheophylline (CAS 78740-20-2). The latter possesses the canonical 1,3-dimethylated xanthine core, while the target compound is uniquely mono-methylated at the N3 position only [1]. This structural distinction is profound in the methylxanthine class, where N1 substitution is known to dramatically alter receptor pharmacology.

Medicinal Chemistry Structure-Activity Relationship (SAR) Xanthine Derivatives

In Vivo Acute Toxicity Benchmarking Against the 1,3-Dimethyl Analog

The 1,3-dimethyl analog, 7-(2,3-dihydroxypropyl)-8-benzylaminotheophylline, has published acute toxicity data in rodents [1]. An intraperitoneal LD50 of 555 mg/kg was observed in mice, with a lowest published lethal dose (LDLo) of 550 mg/kg reported in rats [1]. These data establish a preliminary safety benchmark for the compound class. While direct toxicity data for the target 3-methyl compound is not publicly available, the known impact of N1-demethylation on the metabolism and toxicity of methylxanthines provides a class-level inference that the target compound may exhibit a different safety profile.

Toxicology Safety Pharmacology In Vivo Studies

Predicted Impact on Adenosine Receptor Pharmacology via Class-Level Inference

The target compound's 3-methylxanthine core is pharmacologically distinct from the 1,3-dimethylxanthine core. Published data show 3-methylxanthine has measurable but reduced affinity for adenosine receptors compared to theophylline, which is a non-selective antagonist [1]. 3-Methylxanthine exhibits a Ki of 35 µM for the rat adenosine A1 receptor and 59 µM for the rat adenosine A2 receptor . In comparison, theophylline (1,3-dimethylxanthine) has a Ki of 8.5-14 µM for A1 receptors [1]. This class-level difference implies that 8-substituted derivatives built on a 3-methylxanthine scaffold, like the target compound, will exhibit a fundamentally different selectivity profile than those on a theophylline scaffold.

Receptor Pharmacology Adenosine Receptors Methylxanthines

Limited Analytical Characterization Drives Requirement for In-House QC

The supplier explicitly states that no analytical data is collected for this product, and it is sold 'as-is' for early discovery research . This is in contrast to more common analogs like dyphylline (7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine), which is typically sold with a full certificate of analysis (≥98% purity) [1]. The target compound is therefore not a drop-in replacement for characterized analogs in assays requiring defined purity and identity.

Analytical Chemistry Quality Control Procurement

Best Research and Industrial Application Scenarios for 8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione


N1-Position Structure-Activity Relationship (SAR) Probe in Adenosine Receptor Antagonist Programs

This compound is uniquely suited as a tool compound to deconvolute the contribution of the N1-methyl group to receptor binding in 8-benzylaminotheophylline series. Its 3-methylxanthine core provides a low-affinity adenosine receptor background against which the effects of 8-benzylamino and 7-dihydroxypropyl substitutions can be independently assessed. This is based on the established pharmacological distinction between 3-methylxanthine and 1,3-dimethylxanthine cores .

Metabolite Identification and In Vivo Pharmacokinetic Studies of Theophylline Derivatives

The 1-desmethyl structure represents a potential active metabolite of larger 1,3-dimethyl-8-benzylaminotheophylline derivatives. Its procurement as an authentic standard enables LC-MS/MS method development for metabolite tracking in preclinical pharmacokinetic studies. The established acute toxicity benchmark of the 1,3-dimethyl analog (mouse i.p. LD50 = 555 mg/kg) provides a dosing reference for such studies [1].

Specialized Chemical Library Design for Diversity-Oriented Synthesis

As a rare chemical with a unique combination of N3-methyl, 8-benzylamino, and 7-(2,3-dihydroxypropyl) substitution, this compound can serve as a core scaffold for diversity-oriented synthesis. Its absence of N1-methylation provides an additional vector for further derivatization (e.g., alkylation, acylation) that is blocked in 1,3-dimethyl analogs, enabling the generation of patent-novel chemical matter .

Analytical Method Development and Reference Standard Procurement

Given the absence of supplier-provided analytical data, this compound is appropriate for laboratories developing in-house LC-MS, NMR, and elemental analysis protocols for purine-2,6-dione characterization. Its procurement forces the establishment of rigorous quality control workflows, making it a valuable training standard for analytical chemistry groups in pharmaceutical R&D .

Quote Request

Request a Quote for 8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.